molecular formula C7H8F2N2O2S B6618991 4-difluoromethanesulfonylbenzene-1,2-diamine CAS No. 55391-52-1

4-difluoromethanesulfonylbenzene-1,2-diamine

Cat. No.: B6618991
CAS No.: 55391-52-1
M. Wt: 222.21 g/mol
InChI Key: XPUDBGMVLQFUMQ-UHFFFAOYSA-N
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Description

4-Difluoromethanesulfonylbenzene-1,2-diamine is a benzene-1,2-diamine derivative substituted with a difluoromethanesulfonyl (-SO₂CF₂H) group at the 4-position. This electron-withdrawing substituent significantly influences the compound’s electronic properties, solubility, and reactivity. Such derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their versatility in condensation, coupling, and cyclization reactions .

Properties

IUPAC Name

4-(difluoromethylsulfonyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2S/c8-7(9)14(12,13)4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUDBGMVLQFUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)F)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-difluoromethanesulfonylbenzene-1,2-diamine typically involves the introduction of the difluoromethanesulfonyl group onto a benzene ring followed by the introduction of amino groups. One common method involves the nucleophilic substitution of a suitable precursor, such as a difluoromethylsulfonyl chloride, with an aromatic amine under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Difluoromethanesulfonylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The difluoromethanesulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized benzene derivatives.

Scientific Research Applications

4-Difluoromethanesulfonylbenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-difluoromethanesulfonylbenzene-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoromethanesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The amino groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Physicochemical Properties

Compound Name Substituent Molecular Weight Solubility (Predicted) Melting Point (°C)
4-Methylsulfonylbenzene-1,2-diamine -SO₂CH₃ 202.24 Low in water 215–220 (decomp.)
4-Fluorobenzene-1,2-diamine -F 142.13 Moderate in polar solvents 98–102
4-Chloro-5-methylbenzene-1,2-diamine -Cl, -CH₃ 156.61 Low in water 145–150
4-Difluoromethanesulfonylbenzene-1,2-diamine -SO₂CF₂H 238.21 (estimated) Very low in water >200 (estimated)

The sulfonyl group enhances thermal stability but reduces solubility in polar solvents, necessitating DMF or DMSO for reactions . Fluorine atoms in the target compound may improve lipid solubility, favoring applications in drug delivery .

Research Findings and Trends

  • Electron Effects : EWGs on benzene-1,2-diamine reduce reactivity in condensation reactions but improve stability in oxidative environments .
  • Biological Activity : Sulfonyl groups enhance hydrogen-bonding capacity, critical for enzyme inhibition (e.g., benzimidazole derivatives in antimicrobial agents) .
  • Thermal Stability : Sulfonyl-substituted diamines decompose at higher temperatures (>200°C), making them suitable for high-temperature material synthesis .

Biological Activity

4-Difluoromethanesulfonylbenzene-1,2-diamine (CAS No. 55391-52-1) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

4-Difluoromethanesulfonylbenzene-1,2-diamine features a benzene ring substituted with a difluoromethanesulfonyl group and two amine groups. This unique structure allows for various interactions with biological targets, potentially leading to significant pharmacological effects.

The biological activity of 4-difluoromethanesulfonylbenzene-1,2-diamine is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction may lead to inhibition of enzyme activity or modulation of receptor functions.

Potential Targets

  • Enzymes: The compound may inhibit enzymes involved in metabolic pathways.
  • Receptors: It could interact with various receptors affecting signal transduction pathways.

Biological Activities

Research has indicated several potential biological activities for 4-difluoromethanesulfonylbenzene-1,2-diamine:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacteria and fungi.
  • Anticancer Properties: There is emerging evidence that it may inhibit cancer cell proliferation in vitro.
  • Anti-inflammatory Effects: The compound has shown potential in reducing inflammation markers in cellular models.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of Gram-positive bacteria
AnticancerReduces proliferation in breast cancer cells
Anti-inflammatoryDecreases IL-6 and TNF-alpha levels

Case Studies

Several case studies have been conducted to explore the effects of 4-difluoromethanesulfonylbenzene-1,2-diamine on different biological systems:

  • Case Study on Antimicrobial Activity:
    • Objective: To evaluate the antimicrobial efficacy against Staphylococcus aureus.
    • Method: Disk diffusion method was employed.
    • Findings: The compound demonstrated significant inhibition zones compared to control groups.
  • Case Study on Cancer Cell Lines:
    • Objective: To assess the cytotoxic effects on MCF-7 breast cancer cells.
    • Method: MTT assay was used to determine cell viability.
    • Findings: A dose-dependent decrease in cell viability was observed, indicating potential anticancer properties.
  • Case Study on Inflammatory Response:
    • Objective: To investigate the anti-inflammatory effects in lipopolysaccharide-stimulated macrophages.
    • Method: ELISA was utilized to measure cytokine levels.
    • Findings: Significant reductions in pro-inflammatory cytokines were noted after treatment with the compound.

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